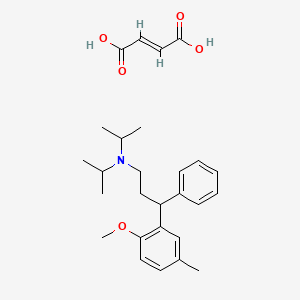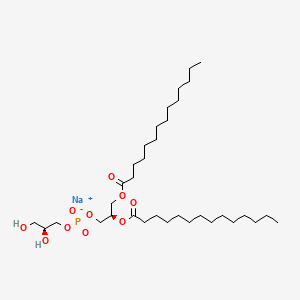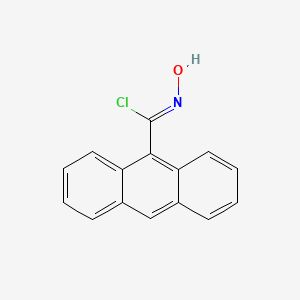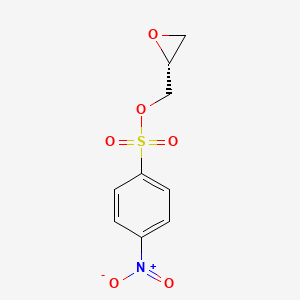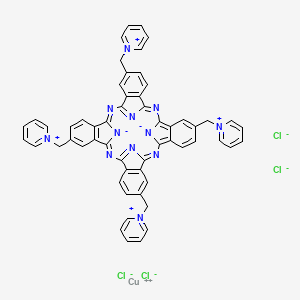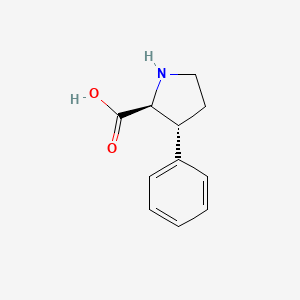
9,10-Anhydro-8-Desacetyl-8-Carboxy-Doxorubicin-N-Trifluoracetid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:
Study the properties of Doxorubicin and its derivatives: Researchers use this compound to understand the pharmacokinetics and pharmacodynamics of Doxorubicin.
Investigate the mechanisms of action: It helps in elucidating the molecular pathways and targets involved in the antineoplastic activity of Doxorubicin.
Develop new therapeutic agents: By studying this compound, scientists aim to develop new derivatives with improved efficacy and reduced toxicity
Vorbereitungsmethoden
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol
Analyse Chemischer Reaktionen
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.
Vergleich Mit ähnlichen Verbindungen
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:
Doxorubicin: The parent compound, widely used as an antineoplastic agent.
Daunorubicin: Another anthracycline antibiotic with similar antineoplastic properties.
Epirubicin: A derivative of Doxorubicin with a different stereochemistry, leading to distinct pharmacological properties
These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.
Eigenschaften
CAS-Nummer |
68168-15-0 |
|---|---|
Molekularformel |
C₂₉H₂₆F₃NO₁₁ |
Molekulargewicht |
621.51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


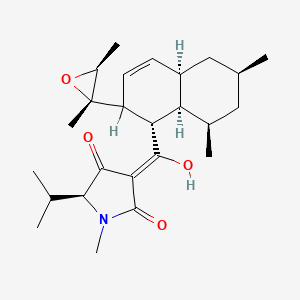
![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)
